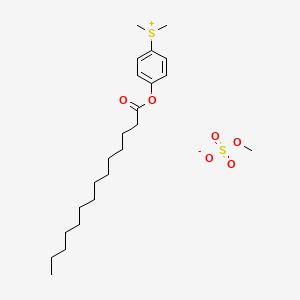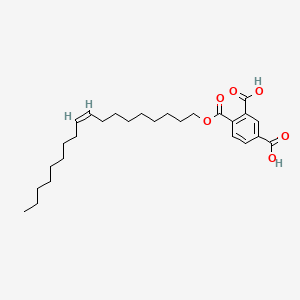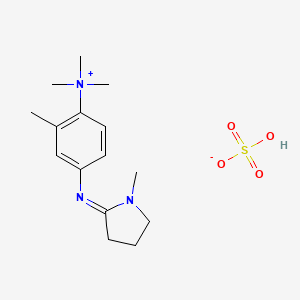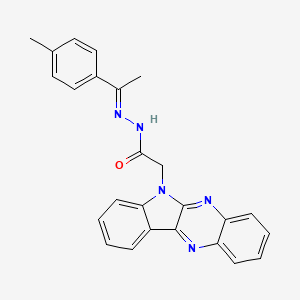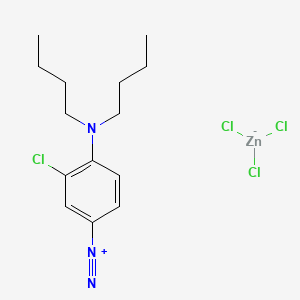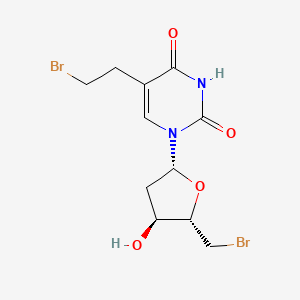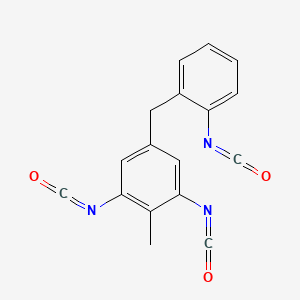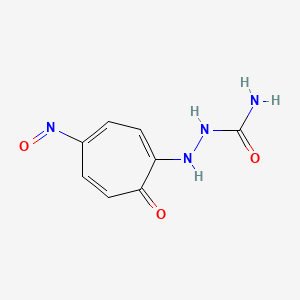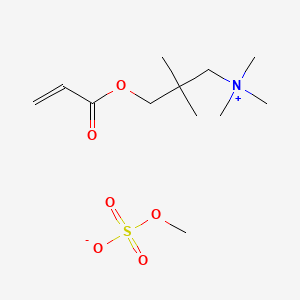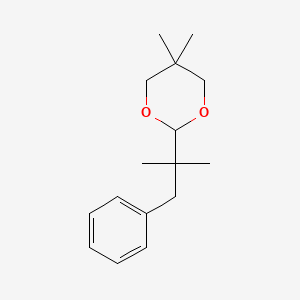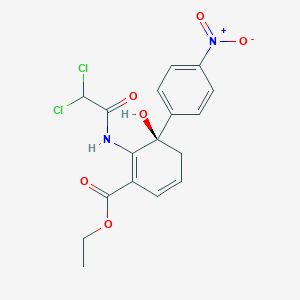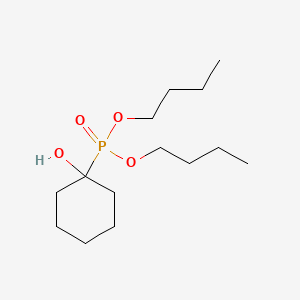
4-(2-Methylthioethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylthioethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a 2-methylthioethyl group. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the sulfur-containing side chain in this compound adds unique chemical properties that can be exploited in different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylthioethyl)pyridine typically involves the alkylation of pyridine with a suitable 2-methylthioethyl halide. One common method is the reaction of pyridine with 2-methylthioethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the process, making it more cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions: 4-(2-Methylthioethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the 2-methylthioethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylthioethyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation (Pd/C, H2).
Substitution: Amines, thiols, sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
4-(2-Methylthioethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
作用機序
The mechanism of action of 4-(2-Methylthioethyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur-containing side chain can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules, leading to its observed biological effects.
類似化合物との比較
Pyridine: A basic six-membered aromatic heterocycle with a nitrogen atom.
2-Methylpyridine (2-Picoline): A pyridine derivative with a methyl group at the 2-position.
4-Methylpyridine (4-Picoline): A pyridine derivative with a methyl group at the 4-position.
4-(2-Hydroxyethyl)pyridine: A pyridine derivative with a hydroxyethyl group at the 4-position.
Uniqueness: 4-(2-Methylthioethyl)pyridine is unique due to the presence of the sulfur-containing 2-methylthioethyl group, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives. This makes it a valuable compound for various chemical transformations and applications in different fields.
特性
CAS番号 |
124528-30-9 |
|---|---|
分子式 |
C8H11NS |
分子量 |
153.25 g/mol |
IUPAC名 |
4-(2-methylsulfanylethyl)pyridine |
InChI |
InChI=1S/C8H11NS/c1-10-7-4-8-2-5-9-6-3-8/h2-3,5-6H,4,7H2,1H3 |
InChIキー |
GYTOAHURFFSZJP-UHFFFAOYSA-N |
正規SMILES |
CSCCC1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


